molecular formula C8H6BrFO B032570 2-Bromo-4'-fluoroacetophenone CAS No. 403-29-2

2-Bromo-4'-fluoroacetophenone

Cat. No.: B032570
CAS No.: 403-29-2
M. Wt: 217.03 g/mol
InChI Key: ZJFWCELATJMDNO-UHFFFAOYSA-N
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Description

2-Bromo-4'-fluoroacetophenone, also known as this compound, is a useful research compound. Its molecular formula is C8H6BrFO and its molecular weight is 217.03 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-1-(4-fluorophenyl)ethanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88343. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

The synthesis of 2-Bromo-4'-fluoroacetophenone can be achieved through several methods. One common approach involves the reaction of 4-fluoroacetophenone with bromine in the presence of a catalyst . Another method includes the use of ammonium bromide and oxone to convert secondary alcohols into alpha-bromoketones . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Bromo-4'-fluoroacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

    Condensation Reactions: It can react with amines to form imines or with hydrazines to form hydrazones[][4].

Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-4'-fluoroacetophenone is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4'-fluoroacetophenone involves its interaction with various molecular targets. The bromine atom in the compound can act as a leaving group, making it reactive in substitution reactions. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets .

Comparison with Similar Compounds

2-Bromo-4'-fluoroacetophenone can be compared with other similar compounds such as:

  • 2-Bromo-1-(2-fluorophenyl)ethanone
  • 2-Bromo-1-(4-chlorophenyl)ethanone
  • 2-Bromo-1-(4-bromophenyl)ethanone

These compounds share similar structures but differ in the position and type of substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical properties and reactivity .

Properties

IUPAC Name

2-bromo-1-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFWCELATJMDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193307
Record name 2-Bromo-1-(4-fluorophenyl)ethan-1-one
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Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403-29-2
Record name 4-Fluorophenacyl bromide
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Record name 2-Bromo-1-(4-fluorophenyl)ethanone
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Record name 403-29-2
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Record name 2-Bromo-1-(4-fluorophenyl)ethan-1-one
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Record name 2-bromo-1-(4-fluorophenyl)ethan-1-one
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Record name 2-Bromo-1-(4-fluorophenyl)ethanone
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Synthesis routes and methods I

Procedure details

4′-Fluoroacetophenone (13.8 g) was dissolved in chloroform (60 mL) and diethyl ether (60 mL), and a solution of bromine (16.0 g) in chloroform (10 mL) was added dropwise while maintaining the reaction temperature at not higher than 25° C. After completion of the dropwise addition, the reaction mixture was stirred at room temperature for 30 min, and extracted with ethyl acetate. The extract was washed with water and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to give crude 2-bromo-1-(4-fluorophenyl)ethanone (23.2 g) as crystals. A solution (20 mL) of ethyl 3-oxobutanoate (11.7 g) in N,N-dimethylformamide was added dropwise to a suspension (50 mL) of sodium hydride (60% in oil, 4.00 g) in N,N-dimethylformamide with stirring under ice-cooling. After stirring at the same temperature for 15 min, a solution (10 mL) of crude 2-bromo-1-(4-fluorophenyl)ethanone (23.2 g) obtained above in N,N-dimethylformamide was added dropwise. The reaction mixture was stirred at room temperature for 2 hr, water was added, and the mixture was extracted with diethyl ether. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give crude ethyl 2-acetyl-4-(4-fluorophenyl)-4-oxobutanoate as an oil (yield 23.20 g). Without further purification, the product was stirred with ammonium acetate (11.56 g, 0.15 mol) and acetic acid (100 mL) with heating at 80° C. for 20 hr. The reaction mixture was concentrated under reduced pressure, dissolved in ethyl acetate, washed with water, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=7:2). The residue was crystallized from hexane to give the title compound as crystals (yield 13.6 g, from ethyl 3-oxobutanoate, 61%).
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In 25 ml of diethyl ether was dissolved 5.00 g (36.2 mmol) of p-fluoroacetophenone and while stirring the solution on an ice bath, 5.8 g (36.2 mmol) of bromine was dropped. After dropping, the mixture was stirred for 5 minutes and then the solvent was distilled off under reduced pressure. The residue thus obtained was purified by silica gel column chromatography (chloroform 100%). The results of NMR measurement revealed that it contained the target compound, and in addition, the raw materials and a dibromo form as a side product. Yield after adjustment was 6.21 g and % yield was 79.0%.
Quantity
5.8 g
Type
reactant
Reaction Step One
[Compound]
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
dibromo form
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 4-Fluorophenacyl bromide in current chemical research?

A1: 4-Fluorophenacyl bromide, also known as 2-Bromo-4'-fluoroacetophenone or 2-Bromo-1-(4-fluorophenyl)ethanone, serves as a versatile building block in synthesizing various heterocyclic compounds. For instance, it's been utilized in synthesizing thiazolo[3,2-b][1,2,4]triazoles [], a class of compounds investigated for their potential antimicrobial activity. It also plays a crucial role in forming pyridinium ylides, which further react to produce symmetrical pyridines with potential applications in materials science [, ].

Q2: How is the structure of 4-Fluorophenacyl bromide confirmed?

A2: The structure of newly synthesized compounds incorporating 4-Fluorophenacyl bromide is confirmed through a combination of elemental analysis and spectroscopic methods. These techniques include Infrared Spectroscopy (IR), proton and carbon Nuclear Magnetic Resonance spectroscopy (1H-NMR and 13C-NMR), and Mass Spectrometry (MS) [, , ].

Q3: Are there any studies focusing on improving the synthesis of 4-Fluorophenacyl bromide?

A3: Yes, research has explored optimizing the synthesis of 4-Fluorophenacyl bromide. One study investigated the use of polymer-supported perbromide as a reagent, potentially offering advantages in terms of reaction efficiency and purification [].

Q4: Has 4-Fluorophenacyl bromide been used to determine functional groups in complex mixtures?

A4: Yes, 4-Fluorophenacyl bromide, alongside other fluoroaromatic compounds like 4-fluorobenzyl chloride and 4-fluoro-phenyldiazomethyl ketone, has been explored as a derivatizing agent for analyzing oxidized lignin. The fluorine atom in these reagents enables the use of 19F NMR spectroscopy to quantify specific functional groups, such as carboxyl groups, within the lignin structure [].

Q5: What are the potential applications of compounds synthesized using 4-Fluorophenacyl bromide?

A5: Research suggests that compounds derived from 4-Fluorophenacyl bromide hold promise in various fields:

  • Antimicrobial agents: Thiazolo[3,2-b][1,2,4]triazoles synthesized using 4-Fluorophenacyl bromide have demonstrated antimicrobial activity against select bacteria and yeasts [].
  • Material Science: Symmetrical pyridines, synthesized through reactions involving 4-Fluorophenacyl bromide-derived intermediates, could have applications in materials science due to their unique electronic and optical properties [, ].

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